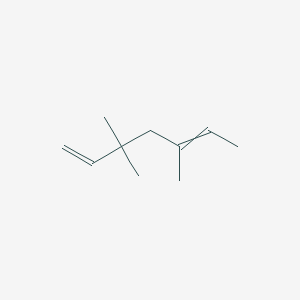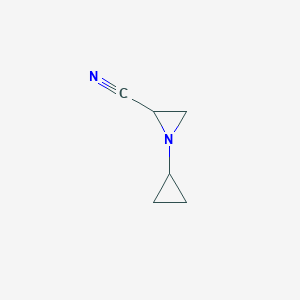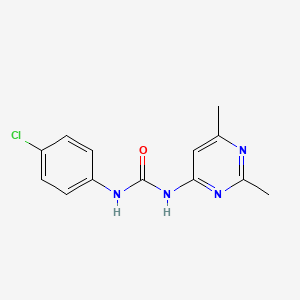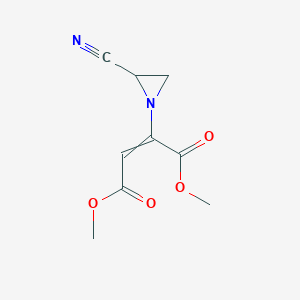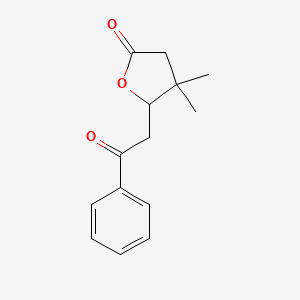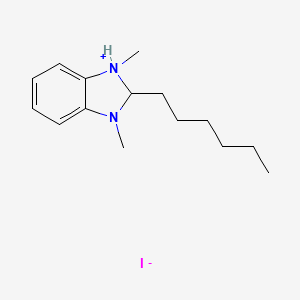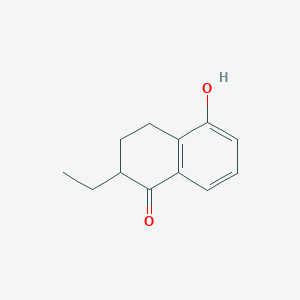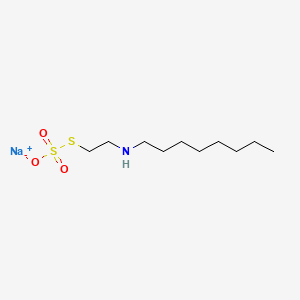
N-Octylaminoethyl sodium thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octylaminoethyl sodium thiosulfate is a chemical compound that combines the properties of an amine, an alkyl chain, and a thiosulfate group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the thiosulfate group imparts unique chemical reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylaminoethyl sodium thiosulfate typically involves the reaction of octylamine with ethylene oxide to form N-octylaminoethanol. This intermediate is then reacted with thiosulfuric acid to yield this compound. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To control the reaction conditions and ensure consistent product quality.
Purification steps: Including filtration, crystallization, and drying to obtain the pure compound.
Quality control: Analytical techniques such as HPLC and NMR to verify the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octylaminoethyl sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to sulfate using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield different sulfur-containing products.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation: Sodium sulfate.
Reduction: Various sulfur-containing compounds.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
N-Octylaminoethyl sodium thiosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects, including its use as an antidote for certain types of poisoning.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Octylaminoethyl sodium thiosulfate involves its interaction with molecular targets through the thiosulfate and amine groups. The thiosulfate group can act as a sulfur donor, participating in redox reactions and neutralizing reactive oxygen species. The amine group can interact with biological molecules, potentially modulating their activity and providing protective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium thiosulfate: A simpler thiosulfate compound used in various applications, including medicine and industry.
N-Octylamine: An amine compound with similar alkyl chain length but lacking the thiosulfate group.
Ethylene diamine tetraacetic acid (EDTA): A chelating agent with multiple amine groups but different chemical properties.
Uniqueness
N-Octylaminoethyl sodium thiosulfate is unique due to the combination of the thiosulfate and amine groups, which imparts distinct chemical reactivity and potential applications. Its ability to participate in redox reactions and interact with biological molecules makes it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
73986-96-6 |
|---|---|
Formule moléculaire |
C10H22NNaO3S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
sodium;1-(2-sulfonatosulfanylethylamino)octane |
InChI |
InChI=1S/C10H23NO3S2.Na/c1-2-3-4-5-6-7-8-11-9-10-15-16(12,13)14;/h11H,2-10H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
DMMCERNFJHTJFQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCNCCSS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)

silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
